molecular formula C15H18N2O8S B15026774 3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B15026774
M. Wt: 386.4 g/mol
InChI Key: IXUSDMGLUJZNFO-UHFFFAOYSA-N
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Description

The compound 3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with critical modifications at positions 3 and 6. The acetyloxymethyl group at position 3 enhances stability against esterase-mediated hydrolysis, while the 4-carboxybutanoyl amino side chain at position 7 likely influences bacterial target affinity and pharmacokinetic properties.

Properties

IUPAC Name

3-(acetyloxymethyl)-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSDMGLUJZNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo scaffold . This process often relies on the use of acyclic starting materials that contain the necessary stereochemical information. The reaction conditions typically involve the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions can vary, but they often involve specific temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include various derivatives of the original compound, which can be further studied for their unique properties .

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, particularly in the development of new antibiotics. Industrial applications include its use in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Cephalosporin Derivatives

Compound Name Position 3 Substituent Position 7 Substituent Notable Features
Target Compound Acetyloxymethyl 4-Carboxybutanoyl amino Enhanced hydrophilicity due to carboxylic acid; potential renal excretion
Cefuroxime Impurity (Anti-Cefuroximic Acid) Acetyloxymethyl (2E)-2-Furanyl(methoxyimino)acetyl Methoxyimino group confers β-lactamase resistance; furan enhances lipophilicity
SQ 14,359 () (1-Methyl-1H-tetrazol-5-yl)thio Thienylureidoacetyl Broad-spectrum activity against β-lactamase producers; tetrazole improves oral bioavailability
Cefazedone () (5-Methyl-1,3,4-thiadiazol-2-yl)thio 2-(3,5-Dichloro-4-oxo-1(4H)-pyridyl)acetamido Thiadiazole enhances Gram-positive coverage; pyridyl group may limit solubility
Cephalexin () Methyl Phenylglycyl Oral bioavailability; narrow spectrum (primarily Gram-positive)
Cefetamet () Methoxymethyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido Methoxyimino group broadens Gram-negative coverage; thiazole stabilizes β-lactam

Pharmacokinetic and Stability Considerations

  • Hydrophilicity: The target compound’s 4-carboxybutanoyl group increases water solubility compared to lipophilic analogs like Cefuroxime’s furanyl derivative. This may favor intravenous administration and renal excretion .
  • Metabolic Stability : The acetyloxymethyl group at position 3 is prone to hydrolysis in vivo, similar to other 3-acetoxymethyl cephalosporins (e.g., cefotaxime), but may form active metabolites .

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